Rac-[(3r,4s)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
Description
Historical Development of Fluorinated Heterocycles in Drug Discovery
The integration of fluorine into pharmaceutical agents dates to the mid-20th century, with pivotal breakthroughs like 5-fluorouracil (1957) demonstrating fluorine’s ability to enhance therapeutic efficacy through electronic and steric effects. Early fluorinated heterocycles primarily utilized aromatic systems, but the 1990s saw growing interest in aliphatic fluorination strategies to improve pharmacokinetic properties. A 2014 review documented a 20% increase in FDA-approved fluorinated drugs from 2001–2011, with nitrogen heterocycles constituting 38% of these agents. Despite this progress, fluorinated pyrrolidines remained underrepresented until advances in asymmetric fluorination enabled precise stereochemical control over their three-dimensional architectures.
The compound rac-[(3r,4s)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride epitomizes this shift toward stereochemically complex fluorinated heterocycles. Its development builds upon foundational work in fluoropyrrolidine synthesis, particularly methods for introducing fluorine at the 3- and 4-positions while maintaining ring planarity constraints. Contemporary analyses of fluorinated drug databases reveal that only 9% of fluorinated pharmaceuticals contain aliphatic C–F bonds in heterocyclic systems, underscoring both the untapped potential and synthetic challenges of this structural class.
Significance of Pyrrolidine Scaffolds as Versatile Pharmacophores
Pyrrolidine’s saturated five-membered ring provides an optimal balance of conformational flexibility and structural rigidity for drug design. Unlike planar aromatic systems, the puckered pyrrolidine ring enables three-dimensional exploration of pharmacophore space through pseudorotation—a phenomenon where the ring oscillates between envelope and twist conformations. This dynamic behavior allows single stereoisomers to adopt multiple bioactive conformations, potentially interacting with diverse binding pockets.
Fluorination amplifies these advantages by introducing strategic perturbations to the scaffold’s electronic and steric profiles. In this compound, the 3-fluorophenyl substituent induces ring puckering that positions the methanol group axially, enhancing hydrogen-bonding capacity to biological targets. Computational studies of analogous fluoropyrrolidines demonstrate that C–F bonds at the 3- or 4-positions increase dipole moments by 1.2–1.5 Debye compared to non-fluorinated analogs, improving membrane permeability without excessive lipophilicity.
Stereochemical Importance in 3,4-Disubstituted Pyrrolidines
The 3,4-disubstitution pattern in this compound creates three stereogenic centers (C3, C4, and the fluorophenyl attachment point), yielding eight possible stereoisomers. Early structure-activity relationship (SAR) studies on similar compounds revealed that bioactivity often depends critically on the relative configuration of these centers. For example, in DPP-4 inhibitors like gemigliptin, the (3R,4S) configuration improves enzymatic inhibition by 40-fold compared to the (3S,4R) diastereomer.
Fluorine’s stereoelectronic effects further modulate these interactions. The 3-fluorophenyl group’s -I effect withdraws electron density from the pyrrolidine nitrogen, reducing basicity from pKa ≈10.5 in non-fluorinated analogs to 8.9–9.2 in fluorinated derivatives. This enhances cell membrane penetration while maintaining sufficient protonation for target engagement in physiological pH ranges. Conformational analyses using NMR and X-ray crystallography show that the fluorine atom’s van der Waals radius (1.47 Å) induces subtle ring distortions, altering the methanol group’s solvent exposure by 15–20% compared to hydrogen-substituted analogs.
Current Research Landscape and Knowledge Gaps
Despite advances, significant challenges persist in fluorinated pyrrolidine synthesis and optimization. A 2023 review of FDA-approved fluorinated heterocycles (2016–2022) identified only two new pyrrolidine-based agents, reflecting ongoing difficulties in achieving stereoselective fluorination at non-activated positions. Key knowledge gaps include:
- Predictive Models for Fluorine-Induced Conformational Changes : Current molecular dynamics simulations struggle to account for fluorine’s unique stereoelectronic effects on heterocyclic ring puckering.
- Synthetic Methodologies for 3,4-Difluorinated Pyrrolidines : Most existing routes require multistep sequences with poor atom economy, as seen in the 11-step synthesis of related fluorophenylpyrrolidine derivatives.
- Metabolic Stability of Fluoro-Pyrrolidines : While fluorine generally slows oxidative metabolism, the introduction of polar groups like methanol creates competing elimination pathways that remain poorly characterized.
The development of this compound addresses several challenges through its innovative use of racemic crystallization to obtain pharmaceutically relevant diastereomers. However, the absence of published clinical data on this specific compound underscores the need for further preclinical characterization of its absorption, distribution, metabolism, and excretion (ADME) properties.
Properties
IUPAC Name |
[(3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-8(4-10)11-6-13-5-9(11)7-14;/h1-4,9,11,13-14H,5-7H2;1H/t9-,11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYNKDCQYIKEEU-ROLPUNSJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC(=CC=C2)F)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=CC(=CC=C2)F)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rac-[(3r,4s)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride typically begins with the appropriate starting materials like 3-fluorobenzaldehyde and pyrrolidine. Through a series of reactions such as condensation, reduction, and purification, the desired compound is achieved. Specific reaction conditions include the use of solvents like ethanol, reducing agents like sodium borohydride, and catalysts to ensure stereoselectivity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis routes similar to laboratory methods but optimized for efficiency and yield. This may include continuous flow reactors, more robust purification techniques, and the use of advanced analytics to monitor and control the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Rac-[(3r,4s)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: : Conversion of the alcohol group to a ketone.
Reduction: : Hydrogenation to remove the fluorine atom.
Substitution: : Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions: These reactions typically use reagents such as potassium permanganate for oxidation, palladium on carbon for reduction, and strong nucleophiles for substitution reactions. Reactions are conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: Major products formed from these reactions include ketones, fully reduced compounds, and various substituted derivatives of the original compound.
Scientific Research Applications
Rac-[(3r,4s)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride has diverse applications across multiple scientific domains:
Chemistry: : Used as an intermediate in organic synthesis and as a model compound for studying stereoselective reactions.
Biology: : Its unique structure makes it useful in the study of molecular interactions with biological macromolecules.
Medicine: : Potential therapeutic applications include its investigation as a ligand for certain receptors or enzymes, and in drug development for treating various conditions.
Industry: : Employed in the production of advanced materials and specialty chemicals due to its unique properties.
Mechanism of Action
The compound’s effects are exerted through its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring interacts with active sites, while the fluorinated aromatic ring can enhance binding affinity and specificity. The alcohol group may participate in hydrogen bonding, further influencing the compound's biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between Rac-[(3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride and analogous pyrrolidine derivatives.
Table 1: Structural and Functional Comparison
*Calculated from formula C₁₁H₁₄ClFNO. †From CAS 2101775-10-2. ‡From CAS 1217704-12-3.
Key Findings
Substituent Effects on Pharmacokinetics: The 3-fluorophenyl group in the target compound enhances metabolic stability compared to 3,5-dimethoxyphenyl derivatives, which may undergo demethylation .
Functional Group Impact: Carboxylic acid derivatives (e.g., ) exhibit lower bioavailability than methanol analogs due to ionization at physiological pH, but they may offer stronger hydrogen-bonding interactions in target binding. The hydrochloride salt in all listed compounds improves crystallinity and handling compared to free bases.
Synthetic Yields and Purity: Carboxylic acid analogs (e.g., (±)-trans-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride) show crude yields of 63–68% and LC purities >99%, indicating robust synthetic routes . Methanol derivatives like [(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride are typically synthesized with lower yields (exact data unspecified) but retain high purity .
Stereochemical Considerations: Racemic mixtures (e.g., the target compound) are easier to synthesize but may require chiral resolution for enantiomer-specific activity. In contrast, enantiopure analogs like [(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride are often preferred in drug development for predictable pharmacokinetics .
Safety and Handling :
Biological Activity
Rac-[(3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14FNO·HCl
- Molecular Weight : 231.7 g/mol
- CAS Number : 1260596-09-5
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a modulator of the central nervous system (CNS), affecting pathways related to dopamine and serotonin receptors.
Biological Activity Overview
-
Neuropharmacological Effects :
- Studies have shown that this compound exhibits anxiolytic and antidepressant-like effects in animal models. It appears to enhance serotonergic transmission, which is crucial for mood regulation.
-
Analgesic Properties :
- The compound has demonstrated analgesic effects in preclinical studies, suggesting potential applications in pain management. Its mechanism may involve opioid receptor modulation and inhibition of pain pathways.
-
Antitumor Activity :
- Preliminary investigations indicate that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been noted, warranting further exploration in oncology.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuropharmacological | Anxiolytic and antidepressant-like effects | |
| Analgesic | Pain relief in animal models | |
| Antitumor | Induces apoptosis in cancer cell lines |
Case Studies
-
Neuropharmacological Study :
A study explored the anxiolytic properties of this compound using the elevated plus maze test in rodents. Results indicated a significant increase in time spent in the open arms, suggesting reduced anxiety levels. -
Analgesic Research :
In a controlled experiment assessing pain response, subjects administered with the compound showed a marked decrease in pain sensitivity compared to controls, indicating its potential as an analgesic agent. -
Antitumor Investigation :
A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results revealed that the compound inhibited cell proliferation and induced apoptosis at specific concentrations.
Q & A
What are the critical considerations for optimizing synthetic routes to Rac-[(3r,4s)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride?
Basic Research Question
Key steps include selecting stereospecific catalysts (e.g., chiral auxiliaries or enantioselective reducing agents) to control the pyrrolidine ring configuration and fluorophenyl group orientation. Intermediate purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is essential to isolate diastereomers. Monitor reaction progress using LC-MS for real-time detection of byproducts like N-oxides or dehalogenated intermediates .
Advanced Research Question
For stereochemical fidelity, employ X-ray crystallography to confirm the (3r,4s) configuration of intermediates. Use computational tools (e.g., DFT calculations) to predict steric hindrance at the pyrrolidine C3 hydroxymethyl group, which may influence reactivity. Address competing pathways (e.g., epimerization under acidic conditions) by optimizing pH during hydrochloride salt formation .
How can researchers resolve discrepancies in reported melting points for structurally related fluorophenyl-pyrrolidine derivatives?
Basic Research Question
Melting point variations (e.g., 247–251°C for morpholinyl analogs vs. 96–98°C for simpler phenylmethanol derivatives) often arise from polymorphic forms or hydrate/solvate formation . Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify hydrate content. Cross-reference with single-crystal XRD data to correlate thermal behavior with crystal packing .
Advanced Research Question
Investigate solvent-mediated crystallization kinetics using polarized light microscopy. For example, slow evaporation of ethanol/water mixtures may yield thermodynamically stable polymorphs, while rapid cooling favors metastable forms. Compare Hirshfeld surfaces to quantify intermolecular interactions (e.g., F···H or O–H···Cl contacts) influencing thermal stability .
What analytical strategies are recommended for detecting and quantifying trace impurities in this compound?
Basic Research Question
Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) coupled with UV detection (λ = 254 nm) to separate impurities. Validate methods per ICH Q2(R1), focusing on limits of detection (LOD < 0.1%) for common byproducts like N-methylpyrrolidine or residual 3-fluorophenylboronic acid .
Advanced Research Question
Implement high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) to identify non-UV-active impurities (e.g., chlorinated side products). Pair with nuclear Overhauser effect spectroscopy (NOESY) to distinguish regioisomers arising from incorrect fluorophenyl substitution patterns .
How can researchers mitigate health and environmental risks during handling of this compound?
Basic Research Question
Follow OSHA guidelines: use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure. Store in amber glass containers under nitrogen at 2–8°C to prevent hydrochloride salt degradation. Dispose of waste via certified hazardous waste contractors to avoid aquatic toxicity .
Advanced Research Question
Conduct zebrafish embryo toxicity assays (ZFET) to assess LC50 values for environmental hazard classification. Monitor airborne particulate levels using NIOSH Method 0500, especially during milling or lyophilization, as fine powders may pose inhalation risks .
What computational tools are effective for predicting the biological activity of this compound analogs?
Advanced Research Question
Apply molecular docking (AutoDock Vina) to simulate binding to dopamine D2/D3 receptors, leveraging the pyrrolidine scaffold’s affinity for CNS targets. Use QSAR models trained on fluorophenyl-substituted analogs to predict logP and blood-brain barrier permeability . Validate predictions with in vitro assays (e.g., radioligand displacement in HEK293 cells expressing hD2 receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
